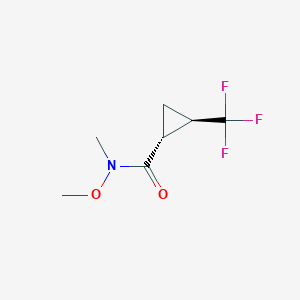

(1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide

CAS No.:

Cat. No.: VC20132404

Molecular Formula: C7H10F3NO2

Molecular Weight: 197.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10F3NO2 |

|---|---|

| Molecular Weight | 197.15 g/mol |

| IUPAC Name | (1R,2R)-N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide |

| Standard InChI | InChI=1S/C7H10F3NO2/c1-11(13-2)6(12)4-3-5(4)7(8,9)10/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 |

| Standard InChI Key | ULYLGHYOCDXXMC-RFZPGFLSSA-N |

| Isomeric SMILES | CN(C(=O)[C@@H]1C[C@H]1C(F)(F)F)OC |

| Canonical SMILES | CN(C(=O)C1CC1C(F)(F)F)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a cyclopropane ring substituted at the 1- and 2-positions with a carboxamide group and a trifluoromethyl group, respectively. The (1R,2R) configuration ensures stereochemical precision, which is critical for target binding specificity. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀F₃NO₂ |

| Molecular Weight | 197.15 g/mol |

| IUPAC Name | (1R,2R)-N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide |

| SMILES Notation | CN(C(=O)[C@@H]1C[C@H]1C(F)(F)F)OC |

| InChI Key | ULYLGHYOCDXXMC-RFZPGFLSSA-N |

The trifluoromethyl group enhances electronegativity and lipophilicity, factors that influence membrane permeability and metabolic resistance. The carboxamide moiety provides hydrogen-bonding capability, facilitating interactions with biological targets.

Stereochemical Significance

Cyclopropane derivatives exhibit unique strain-induced reactivity, but the (1R,2R) configuration in this compound stabilizes the ring through strategic substituent placement. Computational studies suggest that the trifluoromethyl group induces electronic effects that modulate ring strain, potentially enhancing stability in physiological conditions.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While detailed synthetic protocols remain proprietary, general methodologies for analogous cyclopropane derivatives involve:

-

Cyclopropanation: Transition metal-catalyzed reactions (e.g., Simmons-Smith conditions) to form the strained ring.

-

Functionalization: Sequential introduction of the trifluoromethyl group via nucleophilic trifluoromethylation or radical pathways.

-

Carboxamide Formation: Coupling of the cyclopropane carboxylic acid with N-methoxy-N-methylamine using activating agents like HATU or EDCI.

Reaction optimization focuses on achieving high diastereoselectivity (>20:1 dr) and yields exceeding 70% through temperature control and chiral auxiliaries.

Industrial Production Challenges

Scaling this synthesis requires addressing:

-

Cost of Fluorinated Reagents: Trifluoromethylation reagents (e.g., TMSCF₃) are expensive, necessitating recycling protocols.

-

Purification Complexity: Separation of diastereomers demands advanced chromatographic techniques, increasing production costs.

Biological Activity and Mechanism

Receptor Interactions

Preliminary molecular docking studies suggest affinity for G-protein-coupled receptors (GPCRs) involved in inflammation and neurotransmission. The trifluoromethyl group’s electronegativity may enhance binding to polar residues in receptor binding sites.

Pharmacological Applications

Antiviral Activity

Fluorinated cyclopropanes are explored for antiviral applications due to their ability to disrupt viral protease activity. For instance, similar compounds inhibit SARS-CoV-2 main protease (Mpro) by binding to the catalytic dyad.

Agrochemistry

The compound’s stability under UV exposure and resistance to hydrolysis make it a candidate for herbicide development. Trifluoromethyl groups are known to enhance herbicidal activity in protoporphyrinogen oxidase (PPO) inhibitors.

Future Research Directions

Target Identification

High-throughput screening against kinase and protease libraries is needed to identify specific biological targets.

Toxicity Profiling

While fluorinated compounds often exhibit favorable safety profiles, in vivo studies must assess hepatotoxicity and renal clearance.

Formulation Optimization

Nanoparticle encapsulation could address solubility limitations imposed by the compound’s hydrophobicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume